Suc-DL-Phe-DL-Pro-DL-Phe-pNA
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Overview
Description
Suc-Phe-Pro-Phe-Pna, also known as N-Succinyl-L-phenylalanine-L-proline-L-phenylalanine p-nitroanilide, is a synthetic peptide substrate commonly used in enzymatic assays. This compound is particularly valuable in the study of proteases, such as chymotrypsin and elastase, due to its ability to release a chromogenic product upon enzymatic cleavage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Succinyl-L-phenylalanine-L-proline-L-phenylalanine p-nitroanilide typically involves the following steps:
Protection of Amino Groups: The amino groups of the peptide are protected using suitable protecting groups to prevent unwanted reactions.
Coupling Reaction: The protected amino acids are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the desired peptide.
Attachment of p-Nitroanilide: The peptide is then reacted with p-nitroaniline to form the final product.
Industrial Production Methods
Industrial production of N-Succinyl-L-phenylalanine-L-proline-L-phenylalanine p-nitroanilide follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Synthesis: Using automated peptide synthesizers to produce the peptide in bulk.
Purification: Employing techniques such as high-performance liquid chromatography (HPLC) to purify the compound.
Quality Control: Ensuring the purity and quality of the final product through rigorous testing and analysis.
Chemical Reactions Analysis
Types of Reactions
N-Succinyl-L-phenylalanine-L-proline-L-phenylalanine p-nitroanilide undergoes several types of reactions, including:
Hydrolysis: Enzymatic cleavage by proteases results in the hydrolysis of the peptide bond, releasing p-nitroaniline.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common in typical applications.
Common Reagents and Conditions
Enzymatic Hydrolysis: Proteases such as chymotrypsin, elastase, and cathepsin G are commonly used to hydrolyze the compound. The reactions are typically carried out in buffered solutions at physiological pH and temperature.
Chemical Reagents: Reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are used in the synthesis of the compound.
Major Products
The primary product of enzymatic hydrolysis of N-Succinyl-L-phenylalanine-L-proline-L-phenylalanine p-nitroanilide is p-nitroaniline, which is yellow and can be measured spectrophotometrically.
Scientific Research Applications
N-Succinyl-L-phenylalanine-L-proline-L-phenylalanine p-nitroanilide has a wide range of applications in scientific research:
Enzyme Assays: Used as a substrate in colorimetric assays to measure the activity of proteases such as chymotrypsin and elastase.
Biological Studies: Employed in studies of enzyme kinetics and mechanisms, particularly in the context of protease activity.
Medical Research: Utilized in the development of diagnostic assays for diseases involving protease activity, such as certain cancers and inflammatory conditions.
Industrial Applications: Applied in the production of enzyme-based products and in quality control processes in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of N-Succinyl-L-phenylalanine-L-proline-L-phenylalanine p-nitroanilide involves its cleavage by proteases. The enzyme binds to the substrate and catalyzes the hydrolysis of the peptide bond, releasing p-nitroaniline. This process can be monitored by measuring the increase in absorbance at 400-410 nm, corresponding to the release of p-nitroaniline.
Comparison with Similar Compounds
N-Succinyl-L-phenylalanine-L-proline-L-phenylalanine p-nitroanilide is similar to other peptide substrates used in protease assays, such as:
N-Succinyl-L-alanine-L-alanine-L-proline-L-phenylalanine p-nitroanilide: Another substrate for chymotrypsin and elastase with a slightly different amino acid sequence.
N-Succinyl-L-alanine-L-alanine-L-proline-L-phenylalanine p-nitroanilide: Used in similar applications but with different kinetic properties.
The uniqueness of N-Succinyl-L-phenylalanine-L-proline-L-phenylalanine p-nitroanilide lies in its specific sequence, which provides distinct binding and cleavage characteristics for certain proteases, making it a valuable tool in enzymatic studies.
Properties
IUPAC Name |
4-[[1-[2-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35N5O8/c39-29(17-18-30(40)41)35-27(21-23-10-5-2-6-11-23)33(44)37-19-7-12-28(37)32(43)36-26(20-22-8-3-1-4-9-22)31(42)34-24-13-15-25(16-14-24)38(45)46/h1-6,8-11,13-16,26-28H,7,12,17-21H2,(H,34,42)(H,35,39)(H,36,43)(H,40,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXQJAQQADKISV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35N5O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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